

Part 1: Chemical Architecture & Reactivity Profile

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Compound of Interest

Compound Name: 4-Amino-2-chloropyrimidine-5-carbonitrile

CAS No.: 94741-69-2

Cat. No.: B127025

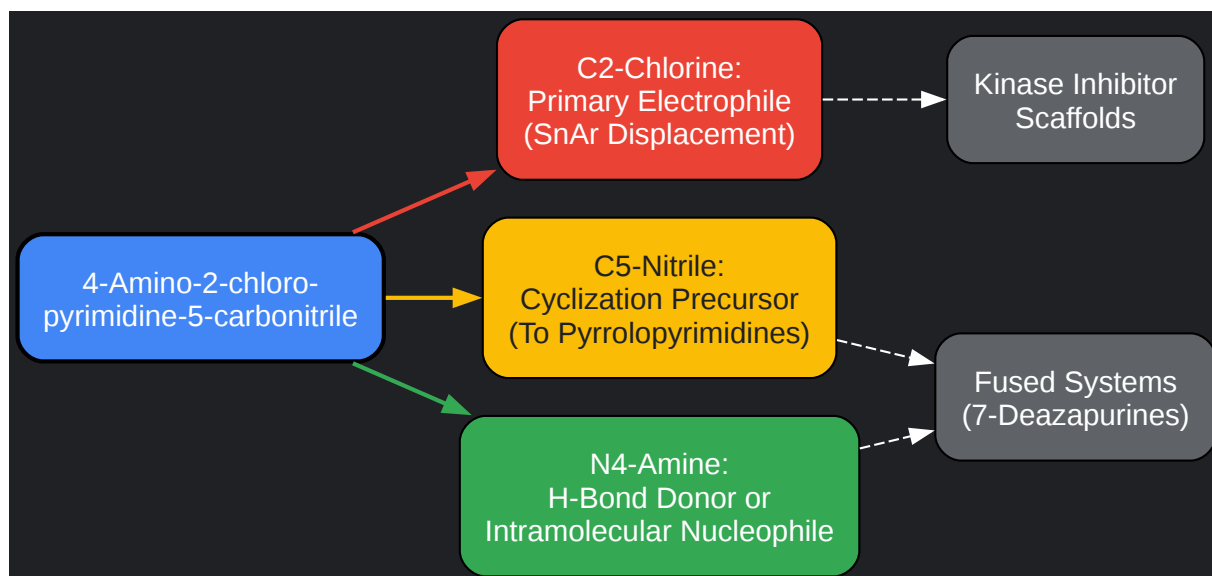
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1.1 The "Push-Pull" Electronic System To effectively utilize **4-amino-2-chloropyrimidine-5-carbonitrile** in drug discovery, one must understand its electronic distribution. It acts as a "privileged scaffold" because of competing electronic effects that allow for highly regioselective functionalization.

- The "Pull" (Activation): The nitrile group ($-\text{CN}$) at position 5 is a strong electron-withdrawing group (EWG). It significantly lowers the LUMO energy of the pyrimidine ring, making the carbon centers at C2 and C6 highly electrophilic and susceptible to nucleophilic attack ().
- The "Push" (Deactivation/Direction): The amino group ($-\text{NH}_2$) at position 4 is an electron-donating group (EDG) via resonance. This donation increases electron density at C5 and C6, partially counteracting the nitrile's effect.
- The Result (Regioselectivity): The Chlorine at position 2 is the most reactive site. Unlike 2,4-dichloropyrimidines where selectivity can be difficult, the 4-amino group deactivates position

4/6, leaving the C2-Chlorine as the primary electrophile for displacement by amines, alkoxides, or thiols.

1.2 Reactivity Map The following diagram illustrates the functionalization logic for medicinal chemistry campaigns (e.g., JAK or EGFR inhibitor synthesis).



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Figure 1: Functionalization logic. C2 is the entry point for diversity; C5/N4 are used for scaffold morphing.

Part 2: Safety & Risk Management Strategy

2.1 Hazard Identification (GHS Classification) While standard SDSs list hazards, the combination of a halogenated heterocycle and a nitrile requires specific vigilance.

Hazard Class	Category	Hazard Statement
Acute Toxicity (Oral)	Cat 4	H302: Harmful if swallowed.[2]
Acute Toxicity (Dermal)	Cat 4	H312: Harmful in contact with skin.
Skin Irritation	Cat 2	H315: Causes skin irritation.[3] [4]
Eye Irritation	Cat 2A	H319: Causes serious eye irritation.[2]
STOT - SE	Cat 3	H335: May cause respiratory irritation.[3][4]

2.2 Critical Handling Protocols

- **Nitrile Risks:** While the nitrile is covalently bonded, hydrolysis under strong acidic conditions (e.g., using concentrated HCl at high heat) can theoretically release HCN gas. Always perform acidic hydrolysis steps in a well-ventilated fume hood.
- **Sensitization:** Pyrimidine intermediates are known sensitizers. Double-gloving (Nitrile >0.11mm) is recommended.
- **Solubility & Cleanup:** The compound is sparingly soluble in water but soluble in DMSO and DMF. Spills should be cleaned with an organic solvent-soaked pad (acetone/ethanol) rather than water alone.

Part 3: Synthetic Protocols & Experimental Causality

3.1 Protocol A:

Displacement at C2 (Library Generation) Objective: To install a diverse amine at the C2 position, a common first step in synthesizing kinase inhibitors.

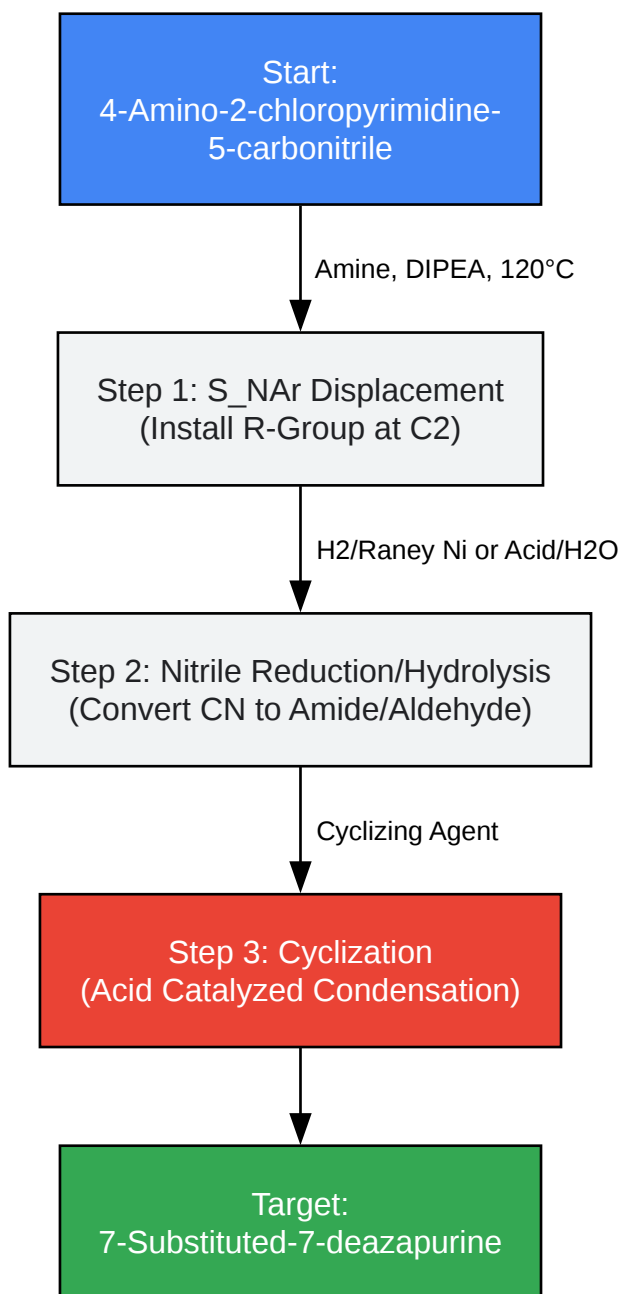
Rationale:

- Solvent: n-Butanol or DMSO is used. Polar protic solvents like n-Butanol stabilize the transition state of the Meisenheimer complex formed during .
- Base: DIPEA (Hünig's base) acts as a proton scavenger. Inorganic bases (KCO) are less effective due to poor solubility in organic media unless phase transfer catalysts are used.

Step-by-Step Methodology:

- Charge: To a reaction vial, add **4-amino-2-chloropyrimidine-5-carbonitrile** (1.0 eq).
- Dissolve: Add n-Butanol (concentration 0.2 M).
- Reagent: Add the desired amine nucleophile (1.2 eq) and DIPEA (2.0 eq).
- Reaction: Heat to 100–120 °C for 4–12 hours.
 - Note: The high temperature is required because the 4-amino group deactivates the ring compared to a 2,4-dichloro analog.
- Monitoring: Check via LCMS. Look for the disappearance of the Chlorine isotope pattern (3:1 ratio of M/M+2) and appearance of the product mass.
- Workup: Cool to RT. If the product precipitates, filter and wash with cold ethanol. If soluble, evaporate solvent and purify via flash chromatography (DCM:MeOH gradient).

3.2 Protocol B: Cyclization to Pyrrolopyrimidine (7-Deazapurine) Objective: To fuse the ring system, creating a scaffold mimicking Adenosine (common in ATP-competitive inhibitors).



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Figure 2: General workflow for converting the nitrile intermediate into a fused drug scaffold.

Part 4: Analytical Validation (Self-Validating System)

To ensure the integrity of your starting material and products, use the following checkpoints.

4.1 Physical Properties Table

Property	Value/Description	Note
Appearance	White to pale yellow solid	Darkening indicates oxidation/decomposition.
Melting Point	>240 °C (Decomposes)	High MP due to intermolecular H-bonding.
Solubility	DMSO (High), DMF (High), MeOH (Moderate), Water (Low)	Use DMSO-d6 for NMR.

| LogP | ~0.5 - 1.0 (Predicted) | Suitable for oral drug absorption profiles. |

4.2 Spectroscopic Signature (QC Check)

- H NMR (DMSO-d

):

- Look for the pyrimidine proton (H6) singlet around

8.5 – 8.7 ppm.

- The amino protons (–NH

) usually appear as a broad singlet around

7.5 – 8.0 ppm (exchangeable with D

O).

- LCMS:

- M+H: 155.0 (approx).

- Isotope Pattern: Distinctive Chlorine pattern. The M+2 peak (157.0) should be roughly 33% the height of the M peak. Loss of this pattern confirms successful substitution of the chlorine.

References

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